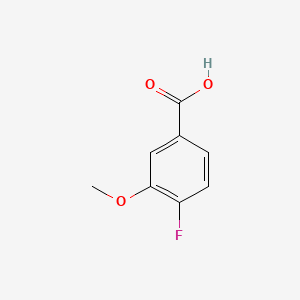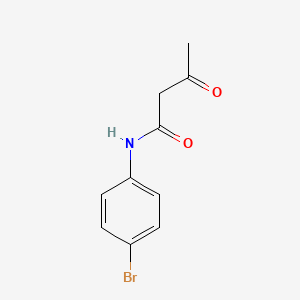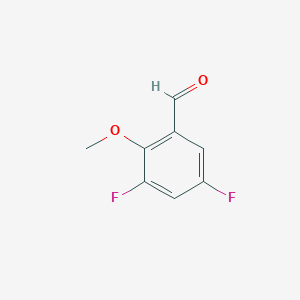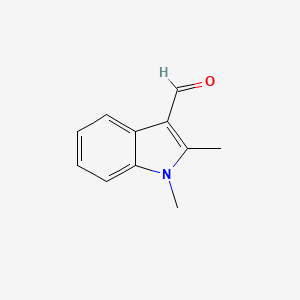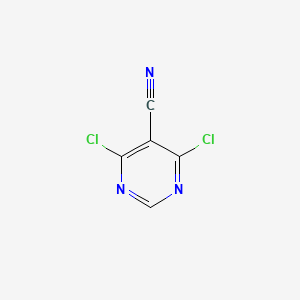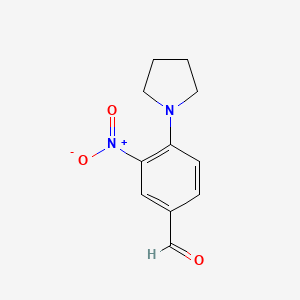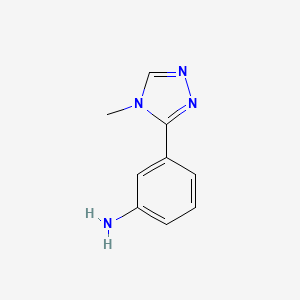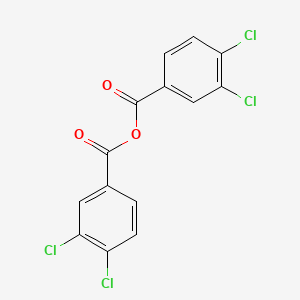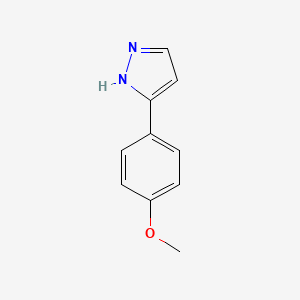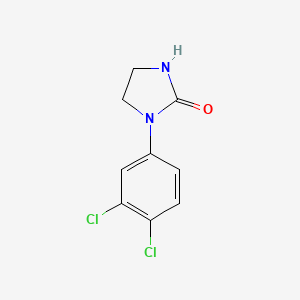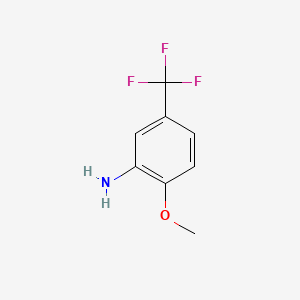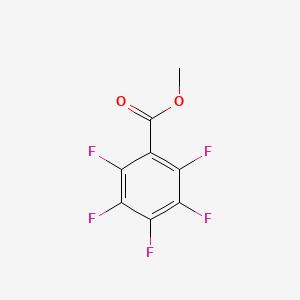
Methyl pentafluorobenzoate
Overview
Description
Methyl pentafluorobenzoate is an organic compound with the chemical formula C8H3F5O2 . It is a colorless to light yellow liquid known for its unique properties and applications in various chemical processes . This compound is characterized by the presence of five fluorine atoms attached to the benzene ring, which significantly alters its chemical behavior compared to non-fluorinated benzoates.
Mechanism of Action
Target of Action
Methyl pentafluorobenzoate is a fully fluorinated benzoic acid methyl ester . It is primarily used as a building block in the synthesis of various compounds . The primary targets of this compound are the molecules or structures it is designed to modify or interact with during synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used to synthesize linkers for graft polymers such as perfluorophenyl azide with N-hydroxysuccinimide end group (PFPA-NHS) . The interaction with its targets results in the formation of new compounds with desired properties .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. The specific biochemical pathways it affects depend on the compounds it is used to synthesize . For instance, in the synthesis of PFPA-NHS, it undergoes a nucleophilic aromatic substitution of sodium azide to the para-position of the ester, followed by the hydrolysis of the ester forming an azide perfluorobenzoic acid .
Pharmacokinetics
Given its use in synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
The result of this compound’s action is the formation of new compounds with desired properties. For example, it has been used for preparing polyaniline grafted graphene and catalase grafted polycaprolactone . After the hydrolysis of the ester group, this compound binds to cadmium for luminescence metal complexes with an overall quantum yield up to 39% .
Biochemical Analysis
Biochemical Properties
Methyl pentafluorobenzoate plays a significant role in biochemical reactions, particularly in the preparation of photocoupling agents. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of perfluorophenylazide-conjugated polyallylamine, which is efficient in immobilizing polymers, nanoparticles, graphene, and small molecules . The interactions between this compound and these biomolecules are primarily based on its ability to form stable covalent bonds, which facilitate the immobilization process.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of photoactive reagents like N-hydroxysuccinimide-perfluorophenylazide suggests that it can be used to study and manipulate cellular functions by targeting specific biomolecules . These effects are crucial for understanding how cells respond to external stimuli and for developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular functions and metabolic processes, highlighting the compound’s potential in biochemical research and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response . Additionally, high doses can lead to toxicity, affecting the overall health and function of the organism. These dosage effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, its interaction with specific enzymes can alter the rate of metabolic reactions, leading to changes in the concentration of metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pentafluorobenzoate is typically synthesized through the esterification of pentafluorobenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield pentafluorobenzoic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium hydroxide, and other nucleophiles.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Various substituted pentafluorobenzoates.
Reduction: Pentafluorobenzyl alcohol.
Hydrolysis: Pentafluorobenzoic acid and methanol.
Scientific Research Applications
Comparison with Similar Compounds
Pentafluorobenzoic Acid: Similar structure but lacks the ester group, making it less reactive in certain esterification reactions.
Pentafluorobenzoyl Chloride: More reactive due to the presence of the acyl chloride group, used in acylation reactions.
Pentafluorobenzonitrile: Contains a nitrile group, offering different reactivity and applications.
Uniqueness: Methyl pentafluorobenzoate stands out due to its combination of the ester functional group and the highly electronegative fluorine atoms. This unique structure imparts distinct reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
methyl 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJRQNXHCZKHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345753 | |
| Record name | Methyl pentafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36629-42-2 | |
| Record name | Methyl pentafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Pentafluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



